Tanabalin is a natural product found in Tanacetum balsamita and Egletes viscosa with data available.

Tanabalin

CAS No.: 179094-52-1

Cat. No.: VC1871121

Molecular Formula: C22H28O5

Molecular Weight: 372.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 179094-52-1 |

|---|---|

| Molecular Formula | C22H28O5 |

| Molecular Weight | 372.5 g/mol |

| IUPAC Name | [(1S)-2-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d][2]benzofuran-7-yl]-1-(furan-3-yl)ethyl] acetate |

| Standard InChI | InChI=1S/C22H28O5/c1-14-7-9-22-13-26-20(24)17(22)5-4-6-19(22)21(14,3)11-18(27-15(2)23)16-8-10-25-12-16/h5,8,10,12,14,18-19H,4,6-7,9,11,13H2,1-3H3/t14-,18+,19-,21+,22-/m1/s1 |

| Standard InChI Key | DZAYTXGDCMMRGZ-MHMMHEKKSA-N |

| Isomeric SMILES | C[C@@H]1CC[C@@]23COC(=O)C2=CCC[C@@H]3[C@@]1(C)C[C@@H](C4=COC=C4)OC(=O)C |

| SMILES | CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C |

| Canonical SMILES | CC1CCC23COC(=O)C2=CCCC3C1(C)CC(C4=COC=C4)OC(=O)C |

Introduction

Chemical Structure and Properties

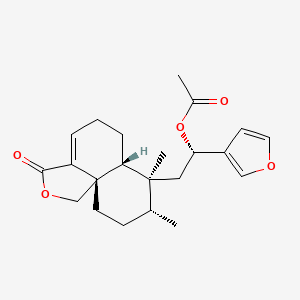

Tanabalin, also known as 12-acetoxyhawtriwaic acid lactone (AHAL), is a clerodane diterpenoid with the chemical formula C₂₂H₂₈O₅ . Its systematic name is [(1S)-2-[(6aR,7S,8R,10aS)-7,8-dimethyl-3-oxo-5,6,6a,8,9,10-hexahydro-1H-benzo[d]benzofuran-7-yl]-1-(furan-3-yl)ethyl] acetate . The compound is characterized by a complex molecular structure that includes a furan ring and an acetate moiety.

Physical and Chemical Characteristics

Tanabalin exhibits several distinguishing physical and chemical properties that contribute to its biological activity. These properties are summarized in Table 1.

Tanabalin belongs to the larger family of clerodane diterpenoids, which are known for their diverse biological activities . The compound's structure includes several stereocenters, including the (1S) configuration at the connection point to the furan ring and the (6aR,7S,8R,10aS) configuration in the hexahydrobenzofuran moiety .

Natural Sources

Tanabalin has been isolated from multiple plant species, primarily within the Asteraceae family. These plants have traditional medicinal uses in various cultures.

Plant Sources

The compound was originally isolated from Tanacetum balsamita, a Brazilian medicinal plant, by researchers Kubo, Kusumi and colleagues . Additionally, tanabalin has been reported in Egletes viscosa, another member of the Asteraceae family . Both of these plants have been utilized in traditional medicine systems for various therapeutic purposes.

Extraction and Isolation

The extraction of tanabalin typically involves bioassay-guided fractionation of plant material. In studies involving Egletes viscosa, researchers isolated tanabalin from the flower buds of the plant . The extraction process generally utilizes methanol or other polar solvents to effectively separate these compounds from plant tissues.

Biological Activities

Tanabalin has demonstrated significant biological activities in various experimental models, with particular emphasis on its anti-inflammatory and insect antifeedant properties.

Anti-inflammatory Activity

One of the most thoroughly documented biological activities of tanabalin is its potent anti-inflammatory effect. Research has shown that tanabalin exhibits significant anti-inflammatory properties in both acute and chronic models of inflammation .

Acute Inflammation Models

In acute inflammation studies, topical application of tanabalin (0.125, 0.25, and 0.5 mg/ear) immediately before applying the inflammatory agent 12-O-tetradecanoylphorbol-13-acetate (TPA) resulted in dose-dependent inhibition of ear inflammatory edema and polymorphonuclear cell infiltration . This was evidenced by decreased ear thickness, reduced myeloperoxidase activity, and lower tumor necrosis factor-alpha levels in ear tissue homogenates .

The efficacy of tanabalin at the highest tested dose (0.5 mg/ear) was comparable to that of dexamethasone (0.05 mg/ear), a potent synthetic corticosteroid commonly used as a reference anti-inflammatory agent. The inhibitory effects are summarized in Table 2.

| Treatment | Dose | Ear Edema Inhibition | Neutrophil Influx Inhibition |

|---|---|---|---|

| Tanabalin | 0.5 mg/ear | 61% | 95% |

| Dexamethasone | 0.05 mg/ear | 81% | 95% |

Chronic Inflammation Models

In models of chronic inflammation, specifically delayed-type hypersensitivity reactions induced by repeated topical application of oxazolone, tanabalin demonstrated significant anti-inflammatory activity . Treatment with tanabalin resulted in decreased ear thickness and reduced interferon-gamma levels in ear tissue, similar to the effects observed with dexamethasone .

Histopathological Findings

Histopathological analysis of ear tissue from animals treated with tanabalin revealed a marked decrease in epidermal hyperplasia and neutrophil infiltration . These effects were comparable to those observed with dexamethasone treatment, suggesting that tanabalin has potent anti-inflammatory activity at the tissue level.

Insect Antifeedant Activity

Beyond its anti-inflammatory properties, tanabalin has been reported to possess strong antifeedant activity against agricultural pests, particularly the pink boll worm (Pectinophora) . This activity suggests potential applications in sustainable agriculture as a natural pesticide alternative.

Mechanism of Action

The anti-inflammatory activity of tanabalin appears to involve multiple mechanisms:

-

Inhibition of pro-inflammatory cytokine production, including tumor necrosis factor-alpha (TNF-alpha) and interferon-gamma (IFN-gamma)

-

Decreased myeloperoxidase activity, indicating reduced neutrophil activation

Chemical Synthesis

The complex structure of tanabalin has attracted interest from synthetic organic chemists seeking to develop efficient synthetic routes to this bioactive molecule.

Total Synthesis

A synthetic pathway for tanabalin has been reported, involving approximately 18 steps . One key step in this synthesis involves a Mitsunobu inversion with acetic acid . The synthesis of this clerodane diterpene represents a significant achievement in natural product synthesis due to the compound's structural complexity.

Stereochemical Considerations

The synthesis of tanabalin involves careful control of stereochemistry, particularly in establishing the correct configuration at multiple stereocenters. The correct absolute configuration is essential for the biological activity of the compound .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume